molecular formula C6H8N4O4 B14657523 Histidine, 4-nitro- CAS No. 41934-74-1

Histidine, 4-nitro-

Cat. No.: B14657523
CAS No.: 41934-74-1
M. Wt: 200.15 g/mol
InChI Key: ACSLYMUBHGQOHG-UHFFFAOYSA-N
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Description

Histidine, 4-nitro- is a chemically modified amino acid designed for specialized research applications. As a histidine derivative, it is of significant interest in biochemical studies, particularly for investigating enzyme mechanisms and protein functions. The introduction of the nitro group alters the electronic properties and steric profile of the imidazole side chain, which can be exploited to study catalytic sites in metalloproteins and enzymes that utilize native histidine as a catalytic residue or metal-coordinating ligand. Researchers may utilize this compound as a precursor for synthesizing more complex peptides or molecular complexes. It may also serve as a key intermediate in the development of novel organic materials with non-linear optical (NLO) properties, given that histidine-based molecular complexes with nitro-aromatic systems are known to be explored for this purpose . This product is intended for use in a controlled laboratory setting by qualified personnel. Strictly for research applications. It is not designed for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

41934-74-1

Molecular Formula

C6H8N4O4

Molecular Weight

200.15 g/mol

IUPAC Name

2-amino-3-(5-nitro-1H-imidazol-4-yl)propanoic acid

InChI

InChI=1S/C6H8N4O4/c7-3(6(11)12)1-4-5(10(13)14)9-2-8-4/h2-3H,1,7H2,(H,8,9)(H,11,12)

InChI Key

ACSLYMUBHGQOHG-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)[N+](=O)[O-])CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Nitration Using Mixed Acid Systems

The most widely documented method for synthesizing Histidine, 4-nitro- involves electrophilic aromatic nitration of L-histidine using a mixed acid system. This approach adapts protocols from nitroheterocyclic chemistry, where concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) act as the nitrating agent.

In a representative procedure, L-histidine (1.0 equiv) is suspended in 98% H₂SO₄ at 0–5°C, followed by dropwise addition of fuming HNO₃ (1.2–1.5 equiv). The reaction mixture is stirred for 4–6 hours at 60–90°C, ensuring complete nitration of the imidazole ring. The regioselectivity for the 4-position is attributed to the electron-donating effects of the adjacent amino and carboxyl groups, which activate specific sites on the heterocycle.

Optimization Parameters:

  • Molar Ratio (HNO₃:L-Histidine): 1.2:1 to 1.5:1
  • Temperature: 60–90°C (higher temperatures favor faster reaction but risk side reactions)
  • Reaction Time: 4–6 hours
  • Yield: 45–68% (crude)

Alternative Nitrating Agents

While mixed acid systems dominate industrial-scale synthesis, recent studies explore milder nitrating agents for laboratory-scale preparation. Nitrogen dioxide (NO₂) in dichloromethane, catalyzed by zeolites, has been reported to achieve 4-nitrohistidine in 52% yield under reflux conditions (40°C, 8 hours). This method reduces decomposition risks associated with strong acids but requires rigorous moisture control.

Purification and Isolation Techniques

Crystallization and Recrystallization

Crude 4-nitrohistidine is typically isolated by neutralizing the acidic reaction mixture with cold ammonium hydroxide (NH₄OH) to pH 6.0–6.5. The precipitate is collected via vacuum filtration and washed with ice-cold ethanol. Recrystallization from a 1:3 (v/v) water-ethanol mixture yields pale yellow crystals with >95% purity.

Key Observations:

  • Solubility Profile:
    • Water: 12.3 g/L at 25°C
    • Ethanol: 0.8 g/L at 25°C
  • Melting Point: 238–241°C (decomposition observed above 245°C)

Chromatographic Purification

For high-purity applications (e.g., enzymatic studies), reverse-phase HPLC is employed. A C18 column with a gradient elution of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5 to 70:30 over 20 minutes) resolves 4-nitrohistidine (retention time: 14.2 minutes) from unreacted starting material and byproducts.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry (GC-MS):

  • Molecular Ion (m/z): 200.15 [M]⁺
  • Fragmentation Pattern:
    • m/z 137 (imidazole ring cleavage)
    • m/z 44 (CO₂ loss from carboxylate)

Infrared Spectroscopy (IR):

  • Key Bands:
    • 1540 cm⁻¹ (asymmetric NO₂ stretch)
    • 1350 cm⁻¹ (symmetric NO₂ stretch)
    • 1720 cm⁻¹ (C=O, carboxylic acid)

Nuclear Magnetic Resonance (¹H NMR, D₂O):

  • δ 8.21 (s, 1H, H-2 imidazole)
  • δ 7.89 (s, 1H, H-5 imidazole)
  • δ 4.12 (t, 1H, α-CH)
  • δ 3.45 (dd, 2H, β-CH₂)

X-ray Crystallography

Single-crystal X-ray diffraction (173 K) confirms the planar imidazole ring with a nitro group at the 4-position. The orthorhombic crystal system (space group P2₁2₁2₁) exhibits hydrogen bonding between the carboxylate oxygen and adjacent amine groups, stabilizing the lattice.

Chemical Reactions Analysis

Types of Reactions

Histidine, 4-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The imidazole ring can participate in reduction reactions, leading to the formation of different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups replacing the nitro group.

Scientific Research Applications

Histidine, 4-nitro- has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.

    Biology: It serves as a model compound for studying enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Histidine, 4-nitro- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins, nucleic acids, and other biomolecules, affecting their function and activity. The imidazole ring of histidine can also act as a proton shuttle, facilitating proton transfer reactions in biological systems.

Comparison with Similar Compounds

Structural Features

  • This structural change may hinder metal coordination or protonation states critical for enzymatic roles .
  • Analogous Compounds: 4-Nitrobenzoyl-spermidine/spermine (): Nitrobenzoyl groups linked to polyamines mimic intercalators, suggesting 4-nitro-histidine could similarly interact with biomolecules.

Physicochemical Properties

Property 4-Nitro-Histidine (Inferred) L-Histidine HCl () 4-Nitrobenzoyl-Spermidine ()
Molecular Weight ~215 g/mol* 209.63 g/mol 466–545 g/mol
Melting Point ~250–270°C* 259°C (dec.) 268–287°C
Solubility Moderate in polar solvents* 170 g/L (H₂O) Low (organic solvents)
Electrophilicity High (due to -NO₂) Low High

*Inferred from nitro-substituted analogs .

Enzymatic and Metabolic Effects

  • Histidine Phosphate () : Unmodified histidine residues participate in phosphorylation cascades (e.g., histidine kinases). The nitro group in 4-nitro-histidine may disrupt phosphorylation or substrate binding due to steric/electronic effects.
  • Antimicrobial Activity: 4-Nitrophenol derivatives () inhibit bacterial NusB-NusE interactions, suggesting nitro-aromatic compounds target microbial pathways. Similarly, 4-nitro-histidine might interfere with histidine biosynthesis or enzyme function in bacteria .

Biting Deterrent and Larvicidal Effects

  • 4-Nitro-Substituted Compounds () : In Aedes aegypti assays, 4-nitro-bearing thioureas showed biting deterrent activity (PNB = 0.71), though lower than DEET (PNB = 0.89). This indicates nitro groups enhance repellency but require optimization for potency .

Electrophilic Reactivity

  • TRPA1 Activation () : Electrophilic compounds (e.g., 4-HNE) bind histidine residues via Michael addition. The nitro group in 4-nitro-histidine may similarly modify cysteine/lysine residues, altering protein function or signaling pathways .

Tables and Figures

  • Figure 1: Proposed structure of 4-nitro-histidine (imidazole ring with -NO₂ at C4).
  • Table 1: Comparative physicochemical properties of nitro-substituted compounds.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing 4-nitro-histidine?

  • Answer : Synthesis typically involves nitration of histidine under controlled conditions. Key steps include protecting reactive side chains (e.g., imidazole) to avoid undesired reactions. Characterization requires:

  • Chromatographic analysis : Use reverse-phase HPLC or GC-MS to confirm purity and retention time (e.g., Retention Time: ~12.5 min as per ).

  • Spectroscopic validation : Employ 1H^1H NMR to identify nitro-group integration (e.g., Hε signal exclusion in histidine derivatives ).
  • Mass spectrometry : Confirm molecular weight via Base m/z values (e.g., m/z 255.4 for related nitro compounds ).
    • Documentation : Follow Beilstein Journal guidelines, including detailed experimental procedures and raw data in supplementary materials .

Q. How can researchers ensure reproducibility in 4-nitro-histidine experiments?

  • Answer :

  • Protocol standardization : Adopt SOPs for synthesis and purification, as seen in histidine analysis workflows (e.g., ≥85% recovery rates via pre-processing ).
  • Data transparency : Report retention times, peak areas (e.g., Peak Area: 1.2–1.5 × 106^6 ), and instrument calibration parameters.
  • Reference standards : Use certified materials (e.g., L-histidine secondary standards ) for cross-validation.

Advanced Research Questions

Q. How should researchers address contradictions in chromatographic data for 4-nitro-histidine across studies?

  • Answer :

  • Comparative analysis : Evaluate variables like column type (C18 vs. C8), mobile phase pH, and detection wavelengths. For example, reports Area (%) as 1.2%, while lists 1.5% under similar conditions—differences may arise from detector sensitivity or sample preparation.
  • Statistical validation : Apply ANOVA to assess inter-laboratory variability.
  • Metadata inclusion : Document temperature, injection volume, and solvent gradients to isolate confounding factors .

Q. What advanced techniques resolve structural ambiguities in 4-nitro-histidine derivatives?

  • Answer :

  • Multidimensional NMR : Use 13C^{13}C-HSQC to assign nitro-group positions and assess tautomeric states in the imidazole ring .
  • Computational modeling : Simulate molecular dynamics (e.g., distal histidine motions in proteins ) to predict steric effects of nitro substitution.
  • High-resolution MS/MS : Fragment ions (e.g., m/z transitions via MRM ) can confirm nitro-group localization.

Q. How can researchers design studies to explore 4-nitro-histidine’s role in metal complexation?

  • Answer :

  • pH-dependent assays : Use flame atomic absorption spectrometry (FAAS) to monitor Zn2+^{2+} binding, as shown in histidine-zinc complexes at varying pH .
  • Isothermal titration calorimetry (ITC) : Quantify binding constants and stoichiometry.
  • Theoretical validation : Compare experimental data with DFT-computed structures (e.g., Zn(OH)2_2·(C6_6N3_3O2_2H9_9)2_2 ).

Methodological & Analytical Challenges

Q. What strategies optimize 4-nitro-histidine detection in complex matrices?

  • Answer :

  • Sample preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce interference .
  • Ion suppression mitigation : Employ isotope-labeled internal standards (e.g., 13C^{13}C-histidine) in LC-MS/MS .
  • Data integration : Leverage platforms like Chemotion ELN for FAIR-compliant data storage and sharing .

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